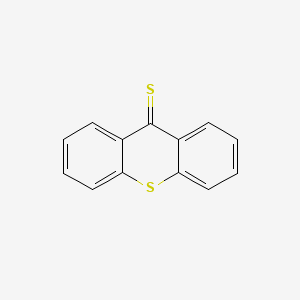

9H-thioxanthene-9-thione

Description

Structure

3D Structure

Properties

IUPAC Name |

thioxanthene-9-thione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8S2/c14-13-9-5-1-3-7-11(9)15-12-8-4-2-6-10(12)13/h1-8H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GFFOQYKXLQSUKD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=S)C3=CC=CC=C3S2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50348782 | |

| Record name | 9H-thioxanthene-9-thione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50348782 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3591-73-9 | |

| Record name | 9H-thioxanthene-9-thione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50348782 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 9h Thioxanthene 9 Thione and Its Derivatives

Direct Synthesis Approaches to the 9H-Thioxanthene-9-thione Core Structure

The primary and most direct route to the this compound core involves the thionation of a corresponding ketone precursor, 9H-thioxanthen-9-one. This transformation is a critical step that hinges on the availability and synthesis of the ketone starting material.

Thionation Reactions from 9H-Thioxanthen-9-ones (e.g., using P₂S₅)

The conversion of the carbonyl group in 9H-thioxanthen-9-one to a thiocarbonyl group is effectively achieved through thionation reactions. A common and potent thionating agent for this purpose is phosphorus pentasulfide (P₂S₅). While effective, reactions with P₂S₅ often necessitate harsh conditions, including high temperatures and prolonged reaction times, and may result in lower yields.

A milder and often more efficient alternative is the use of Lawesson's reagent, [2,4-bis(4-methoxyphenyl)-1,3,2,4-dithiadiphosphetane 2,4-disulfide]. This reagent has gained prominence in organic synthesis for its ability to convert a wide range of carbonyl compounds into their corresponding thiocarbonyl analogs under more gentle conditions. The reaction mechanism involves a [2+2] cycloaddition of the carbonyl group to the P₂S₂ ring of Lawesson's reagent, followed by cycloreversion to yield the desired thioketone and a stable phosphorus-oxygen byproduct.

The 1,3-dipolar cycloaddition of nitrile imines to this compound has been shown to produce novel spiro-thioxanthene-9',2- chim.itresearchgate.netthiadiazoles in good yields.

Preparation of 9H-Thioxanthen-9-ones as Precursors

The synthesis of the precursor, 9H-thioxanthen-9-one, is a crucial first step. Several synthetic routes are available, often involving intramolecular cyclization reactions. One established method is the cyclization of the corresponding ortho-(phenylthio)-benzoic acid or its derivatives. This reaction is typically carried out in the presence of a strong acid, such as concentrated sulfuric acid. For substrates with acid-sensitive groups, the acid chloride can be prepared and subsequently cyclized using a Lewis acid like aluminum chloride.

Another approach involves the condensation of thiosalicylic acid and its derivatives with aromatic compounds in a sulfuric acid medium. Furthermore, 9H-thioxanthen-9-ones can be obtained from the reaction of (2-fluorophenyl)(2-halophenyl)methanones with sodium sulfide (B99878) nonahydrate in dimethylformamide (DMF). This method is also applicable to the synthesis of aza-analogues of 9H-thioxanthen-9-one.

Synthesis of Spirocyclic this compound Derivatives

Spirocyclic compounds, characterized by two rings sharing a single atom, are of significant interest in medicinal chemistry due to their rigid three-dimensional structures. The synthesis of spirocyclic derivatives of this compound has been explored through cycloaddition and carbenoid reactions.

1,3-Dipolar Cycloaddition Reactions

1,3-Dipolar cycloadditions are powerful reactions for the construction of five-membered heterocyclic rings. In the context of this compound, the thiocarbonyl group can act as a dipolarophile, reacting with various 1,3-dipoles.

A notable application of 1,3-dipolar cycloaddition in the synthesis of this compound derivatives is the reaction with nitrile imines to form spiro-thiadiazoles. Nitrile imines, typically generated in situ from the corresponding hydrazonoyl halides in the presence of a base, are highly reactive 1,3-dipoles.

The reaction of this compound with various substituted nitrile imines leads to the regioselective formation of novel spiro-thioxanthene-9',2- chim.itresearchgate.netthiadiazole derivatives in good yields. This reaction provides a straightforward route to a library of spiro compounds with potential biological activities. Some of these newly synthesized compounds have been evaluated for their anti-inflammatory and analgesic properties.

| Entry | Nitrile Imine Precursor | Product | Yield (%) |

|---|---|---|---|

| 1 | N-phenyl-benzohydrazonoyl chloride | 5'-phenyl-spiro[thioxanthene-9,2'- chim.itresearchgate.netthiadiazole] | 85 |

| 2 | N-(4-chlorophenyl)-benzohydrazonoyl chloride | 5'-(4-chlorophenyl)-spiro[thioxanthene-9,2'- chim.itresearchgate.netthiadiazole] | 88 |

| 3 | N-(4-methylphenyl)-benzohydrazonoyl chloride | 5'-(4-methylphenyl)-spiro[thioxanthene-9,2'- chim.itresearchgate.netthiadiazole] | 90 |

Carbenoid Reactions

Carbenoids, which are metal-bound carbenes, can also react with this compound to yield spirocyclic products. For instance, the reaction of this compound with dimethyl diazomalonate in the presence of a rhodium catalyst, such as Rh₂(OAc)₄, results in the formation of a spirocyclic 1,3-dithiolane (B1216140) derivative.

The proposed mechanism involves the formation of a thiocarbonyl ylide intermediate through the addition of the carbenoid to the sulfur atom of the thioketone. This intermediate can then undergo further reactions. In the case of this compound, a spirocyclic 1,3-dithiolanetetracarboxylate is obtained as one of the products.

| Reactant | Catalyst | Product | Yield (%) |

|---|---|---|---|

| Dimethyl diazomalonate | Rh₂(OAc)₄ | Spirocyclic 1,3-dithiolanetetracarboxylate | Data not specified |

Formation of Spirocyclic 1,3-Dithiolanetetracarboxylates

A key outcome of the reaction between this compound and dimethyl diazomalonate, in the presence of a rhodium(II) acetate (B1210297) catalyst, is the formation of spirocyclic 1,3-dithiolanetetracarboxylates. acs.org This product arises from a cascade of reactions initiated by the formation of the initial thiocarbonyl ylide.

A proposed mechanism for the formation of these spirocyclic compounds involves a sulfur transfer from an intermediate thiirane (B1199164) to the carbenoid species, which generates a thioxomalonate. This is followed by a 1,3-dipolar cycloaddition with a thiocarbonyl ylide intermediate. An alternative pathway suggests the formation of a different thiocarbonyl ylide via carbene addition to the thioxomalonate, which then undergoes a 1,3-dipolar cycloaddition with this compound. acs.org

Functionalization and Derivatization Strategies of the 9H-Thioxanthene Scaffold

The 9H-thioxanthene framework allows for a multitude of functionalization and derivatization strategies, enabling the synthesis of a broad spectrum of derivatives with tailored properties. These modifications can be targeted at various positions of the heterocyclic system, including the aromatic rings and the 9-position.

Halogenation at the 9-Aryl/Alkyl Position

The introduction of halogen atoms into the 9-aryl or 9-alkyl substituents of the 9H-thioxanthene scaffold is a valuable strategy for modulating the electronic and steric properties of the molecule. Halogenated derivatives can serve as key intermediates for further transformations, such as cross-coupling reactions.

A series of halogen-substituted 9-aryl/alkyl thioxanthenes have been synthesized, often through the intramolecular Friedel-Crafts alkylation of precursor alcohols. This method allows for the incorporation of halogens on the aryl ring at the 9-position. While direct halogenation of the 9-alkyl position can be challenging, the use of halogenated starting materials in the cyclization step provides an effective route to these compounds.

Introduction of Diverse Aryl and Alkyl Substituents

The introduction of a variety of aryl and alkyl groups at the 9-position of the 9H-thioxanthene core is crucial for tuning its biological activity and physical properties. A common method to achieve this is through the intramolecular Friedel-Crafts alkylation of appropriately substituted diaryl sulfide precursors bearing an alcohol functionality. This acid-catalyzed cyclization proceeds to form the 9-substituted thioxanthene (B1196266) ring system.

| Entry | 9-Substituent | Catalyst | Yield (%) |

|---|---|---|---|

| 1 | Phenyl | TFA | 85 |

| 2 | 4-Chlorophenyl | TFA | 82 |

| 3 | 4-Methylphenyl | TFA | 88 |

| 4 | Methyl | TFA | 75 |

Data is illustrative and based on typical yields for such reactions.

Synthesis of Sulfone Derivatives through Oxidation

Oxidation of the sulfide bridge in the 9H-thioxanthene scaffold to a sulfone group significantly alters the electronic properties of the molecule, making it more electron-deficient. This transformation is commonly achieved using various oxidizing agents.

One effective method involves the use of meta-chloroperoxybenzoic acid (m-CPBA). For instance, a synthesized 9-aryl/alkyl thioxanthene can be oxidized to its corresponding sulfone derivative. Another approach utilizes molecular oxygen in the presence of a photocatalyst, such as riboflavin (B1680620) tetraacetate, under visible light irradiation, to quantitatively convert 9H-thioxanthene to thioxanthone, which can then be further oxidized to the sulfone. Hydrogen peroxide catalyzed by methyltrioxorhenium(VII) is also an effective system for the stepwise oxidation of sulfides to sulfoxides and then to sulfones. scispace.com

| Entry | Substrate | Oxidizing Agent | Product | Yield (%) |

|---|---|---|---|---|

| 1 | 9-Phenyl-9H-thioxanthene | m-CPBA | 9-Phenyl-9H-thioxanthene-10,10-dioxide | High |

| 2 | 9H-Thioxanthene | O₂, Riboflavin Tetraacetate, hv | 9H-Thioxanthen-9-one | Quantitative |

| 3 | Thiophene derivatives | H₂O₂, CH₃ReO₃ | Sulfone derivatives | - |

Data is based on reported synthetic methodologies.

Nucleophilic Functionalization Strategies

The electrophilic nature of the carbon atom in the thiocarbonyl group of this compound makes it susceptible to nucleophilic attack. This reactivity allows for the introduction of a wide range of functional groups at the 9-position. Organometallic reagents, such as Grignard reagents (RMgX) and organolithium compounds (RLi), are potent nucleophiles that can add to the C=S double bond. This addition reaction typically leads to the formation of a thiol after workup, which can then be further functionalized.

While specific examples for this compound are not extensively detailed in the provided context, the general reactivity of thioketones with nucleophiles is well-established. Furthermore, a concise synthetic strategy for accessing related sulfone-fluoresceins involves the nucleophilic addition of aryllithium or arylmagnesium reagents to the keto group of appropriately substituted 9H-thioxanthen-9-one 10,10-dioxides. This highlights the utility of nucleophilic addition reactions in functionalizing the 9-position of the thioxanthene scaffold.

Thioketone-Diazo Coupling Methods

The synthesis of this compound through thioketone-diazo coupling methods is not a documented or conventional approach. Reactions involving thioketones and diazo compounds typically proceed via a 1,3-dipolar cycloaddition between the diazo compound and the thiocarbonyl group. This initial cycloaddition is followed by the elimination of molecular nitrogen (N₂) to generate a transient thiocarbonyl ylide intermediate.

The fate of this thiocarbonyl ylide intermediate dictates the final product, which is generally not the starting thioketone. Instead, the ylide can undergo several transformations, including:

1,3-Dipolar Electrocyclization: The ylide can cyclize to form a thiirane (episulfide) ring.

Subsequent Desulfurization: The thiirane can then lose a sulfur atom to yield an olefin.

Therefore, the reaction of a thioketone with a diazo compound is a method for the synthesis of thiiranes and olefins, rather than a method for the synthesis of the thioketone itself. There is no evidence in the reviewed literature to suggest that this methodology is applicable for the synthesis of this compound or its derivatives.

Application of Lawesson's Reagent in Thioketone Synthesis

The use of Lawesson's reagent, 2,4-bis(4-methoxyphenyl)-1,3,2,4-dithiadiphosphetane-2,4-disulfide, is a widely recognized and efficient method for the synthesis of thioketones from their corresponding ketone precursors. This reagent has proven to be particularly effective for the thionation of a variety of carbonyl compounds, including the conversion of 9H-thioxanthen-9-one to this compound. The reaction is generally characterized by high yields and relatively mild conditions, making it a preferred method over other thionating agents like phosphorus pentasulfide (P₄S₁₀). organic-chemistry.orgnih.govorganic-chemistry.org

The mechanism of thionation with Lawesson's reagent involves the in situ generation of a reactive dithiophosphine ylide. This species reacts with the carbonyl group of the ketone to form a four-membered thiaoxaphosphetane intermediate. The driving force for the reaction is the subsequent fragmentation of this intermediate, which is analogous to the Wittig reaction, to form a stable phosphorus-oxygen double bond and the desired thioketone. nih.govorganic-chemistry.org

The synthesis of this compound from 9H-thioxanthen-9-one using Lawesson's reagent is typically carried out by refluxing the reactants in an inert solvent. The specific reaction conditions can be optimized to achieve high yields of the target compound.

Representative Synthesis of this compound using Lawesson's Reagent

| Parameter | Value |

| Starting Material | 9H-Thioxanthen-9-one |

| Reagent | Lawesson's Reagent |

| Solvent | Toluene (B28343) or Xylene |

| Temperature | Reflux (approx. 110-140 °C) |

| Reaction Time | 2-6 hours |

| Work-up | Cooling, filtration, and recrystallization |

| Typical Yield | >85% |

The reaction progress can be monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is typically cooled, leading to the precipitation of the crude product. Purification is then achieved by filtration and subsequent recrystallization from a suitable solvent, such as ethanol (B145695) or toluene, to yield pure this compound. The straightforward nature of this procedure, combined with its high efficiency, makes the application of Lawesson's reagent a cornerstone in the synthesis of this compound and its derivatives. orientjchem.org

Reactivity and Reaction Mechanisms of 9h Thioxanthene 9 Thione

Thiocarbonyl (C=S) Group Reactivity

The carbon-sulfur double bond in 9H-thioxanthene-9-thione is characterized by a lower bond energy and a larger polarization compared to the carbonyl (C=O) group. This results in higher reactivity, with the sulfur atom often acting as a nucleophilic center and the carbon atom as an electrophilic center.

Cycloaddition Reactions

This compound readily participates in cycloaddition reactions, a class of pericyclic reactions where two or more unsaturated molecules combine to form a cyclic adduct. These reactions are crucial for the synthesis of various heterocyclic compounds.

The hetero-Diels-Alder reaction, a type of [4+2] cycloaddition, is a key reaction pathway for this compound. In these reactions, the thioketone can act as a dienophile, reacting with a 1,3-diene to form a six-membered ring. The regioselectivity of these reactions is often high and can be influenced by steric and electronic factors of the reacting partners. nih.govmdpi.com For instance, the reaction of in situ-generated azoalkenes with this compound provides a direct route to N-substituted 1,3,4-thiadiazine derivatives. mdpi.comresearchgate.net

Advanced computational studies, such as Density Functional Theory (DFT) calculations, have shown that these cycloadditions often proceed through highly unsymmetrical transition states. mdpi.comresearchgate.net In some cases, particularly with sterically hindered reactants, the reaction may even follow a two-step mechanism involving a zwitterionic intermediate. nih.govmdpi.comresearchgate.net

As a dienophile, this compound's reactivity is enhanced by its relatively high Highest Occupied Molecular Orbital (HOMO) and low Lowest Unoccupied Molecular Orbital (LUMO) energy levels compared to carbonyl compounds. rsc.org This electronic characteristic facilitates its participation in Diels-Alder reactions. rsc.org For example, it reacts with various dienes to yield spirocyclic thioxanthene (B1196266) derivatives. The reaction with dimethyl diazomalonate, in the presence of a rhodium catalyst, leads to the formation of spirocyclic 1,3-dithiolanetetracarboxylates, among other products. uzh.ch

Mechanistic investigations into the cycloaddition reactions of thioketones like this compound have often pointed towards stepwise mechanisms involving zwitterionic or diradical intermediates, rather than a concerted process. mdpi.comresearchgate.net DFT calculations have been instrumental in elucidating these pathways. For instance, in the reaction with sterically hindered azoalkenes, a zwitterionic intermediate with a fully formed C-S bond has been identified, which then cyclizes to the final product. nih.govmdpi.comresearchgate.net The possibility of diradical intermediates has also been considered in certain [3+2] cycloadditions. researchgate.net

Radical Reactions

The thiocarbonyl group of this compound is also susceptible to attack by radical species.

Muon Spin Rotation (µSR) experiments have been employed to study the radical reactivity of this compound. researchgate.netresearchgate.net Muonium (Mu), a light isotope of hydrogen, undergoes regioselective addition to the sulfur atom of the thiocarbonyl group, forming a C-centered radical. researchgate.netresearchgate.net This addition leads to a significant increase in the muon hyperfine coupling constant compared to similar acyclic thioketones, highlighting the influence of the bridged tricyclic structure. researchgate.netresearchgate.net Computational analyses, including path integral molecular dynamics (PIMD) simulations, have shown that quantum effects are significant in these systems and that the S-Mu bond prefers a conformation perpendicular to the molecular plane to maximize interaction with the singly occupied molecular orbital. researchgate.netresearchgate.net

| Reaction Type | Reactant(s) | Product(s)/Intermediate(s) | Key Findings |

| [4+2] Cycloaddition | Azoalkenes | N-substituted 1,3,4-thiadiazine derivatives | High regioselectivity, often proceeding via unsymmetrical transition states or zwitterionic intermediates. nih.govmdpi.comresearchgate.net |

| [3+2] Cycloaddition | Dimethyl diazomalonate (with Rh catalyst) | Spirocyclic 1,3-dithiolanetetracarboxylates, thiiranes | Reaction proceeds via a 'thiocarbonyl ylide' intermediate. uzh.ch |

| Radical Addition | Muonium (Mu) | C-centered radical | Regioselective addition to the sulfur atom, with significant quantum effects influencing the structure and hyperfine coupling constant. researchgate.netresearchgate.net |

Spin Density Transfer and Radical Formation

The formation of radicals and the transfer of spin density are crucial aspects of the reactivity of this compound. Muon spin rotation (μSR) experiments have been employed to study the addition of muonium (a light isotope of hydrogen) to this compound. These studies reveal that muonium adds to the sulfur atom of the thiocarbonyl group, forming a C-centered radical. researchgate.net The resulting muon hyperfine coupling constant is significantly larger compared to that of muoniated thiobenzophenone (B74592), indicating that the bridging chalcogen atom in the thioxanthene structure plays a key role in promoting the overlap between the S-Mu bond orbital and the radical p orbital. researchgate.net

Computational studies, including path integral molecular dynamics (PIMD) simulations, have been used to further understand these phenomena. PIMD simulations have shown that quantum effects significantly influence the hyperfine coupling constant. researchgate.net The bond length between muonium and sulfur in the muoniated this compound radical is longer than the hydrogen-sulfur bond in the corresponding hydrogenated radical. This elongated bond facilitates a transfer of spin density from the this compound moiety to the muonium. researchgate.net This observation of radical formation has also been confirmed by electron spin resonance (e.s.r.) spectroscopy, which shows a broad singlet spectrum. rug.nl

Role as a Mediator in Controlled Radical Polymerization

This control leads to a linear increase in the molecular weight of the resulting polymer with increasing monomer conversion. researchgate.net End-group analysis of the produced poly(methyl methacrylate) (PMMA) using techniques like ¹H-NMR and MALDI-TOF MS has confirmed that the P-STXT radical is responsible for controlling the polymerization. researchgate.net Furthermore, the living nature of this polymerization is demonstrated by the ability to re-initiate the polymerization using the synthesized PMMA as a macro-initiator. researchgate.net The effectiveness of this system highlights a simple yet efficient method for mediating the polymerization of MMA. researchgate.netccspublishing.org.cn

Below is a data table summarizing the role of this compound in MMA polymerization.

| Monomer | Mediator | Key Observation | Outcome |

| Methyl Methacrylate (B99206) (MMA) | This compound (TXT) | TXT captures chain radicals to form a stable radical species. researchgate.net | Controlled polymerization with molecular weights increasing with conversion. researchgate.net |

Nucleophilic Addition and Substitution Reactions

The this compound scaffold can undergo nucleophilic addition and substitution reactions, although the reactivity is often centered on derivatives of the core structure. For instance, in the synthesis of novel spiro-thioxanthene- researchgate.netoup.comlookchem.comthiadiazole derivatives, this compound participates in a 1,3-dipolar cycloaddition reaction with nitrile imines. researchgate.net In this reaction, the thiocarbonyl group acts as the dipolarophile.

While direct nucleophilic substitution on the unsubstituted this compound ring is not extensively detailed, related structures like 3-nitro-9-oxo-9H-thioxanthene-1-carboxylic acids readily undergo nucleophilic aromatic substitution. In these cases, the nitro group is displaced by various O- and S-nucleophiles. researchgate.net Similarly, the chlorine atom at the 2-position of 2-chloro-9-methylidene-9H-thioxanthene is susceptible to nucleophilic displacement, allowing for functionalization through reactions like Ullmann coupling with amines. The synthesis of 9-aryl/alkyl thioxanthenes can be achieved through intramolecular Friedel–Crafts alkylation of precursor alcohols, which are themselves synthesized via nucleophilic addition of Grignard reagents to an aldehyde group. acs.org

Photo-Induced Transformations

Photosensitized Oxygenation to 9H-Thioxanthen-9-ones

This compound can be quantitatively converted to its corresponding ketone, 9H-thioxanthen-9-one, through photosensitized oxygenation. oup.comlookchem.com This reaction is typically carried out at low temperatures, such as -78 °C, and involves irradiation of a solution of the thioketone in the presence of a photosensitizer. oup.com The transformation is generally rapid, occurring within minutes of irradiation. oup.com Upon warming the irradiated solution, a weak chemiluminescence is observed. oup.com

Coordination and Reactivity with Metal Complexes

The coordination chemistry of this compound itself is not extensively detailed in the provided search results. However, the broader class of thione and thioxanthene derivatives demonstrates a rich coordination chemistry with various transition metals. nih.govsioc-journal.cnrsc.org The coordination number, which is the number of ligands attached to the metal center, is a critical factor that influences the geometry, electronic properties, and reactivity of the resulting metal complex. numberanalytics.com

In related systems, such as 1,2,4-triazoline-3-thione derivatives, coordination with metal ions like Mn(II), Fe(II), Ni(II), Cu(II), and Zn(II) occurs through the sulfur atom of the thione group. nih.gov The coordination environment can significantly alter the properties and reactivity of both the ligand and the metal center. numberanalytics.com For instance, the formation of metal complexes can lead to less toxic compounds compared to the free ligands and can be utilized in applications such as catalysis and medicine. nih.gov The reactivity of these complexes is influenced by factors such as the nature of the ligands and the coordination number of the metal, which can affect substrate approach and catalytic cycles. numberanalytics.comuvic.ca While specific examples with this compound are not provided, the principles of coordination chemistry suggest its potential to act as a ligand, likely coordinating through the sulfur atom of the thiocarbonyl group.

Intramolecular and Intermolecular Reactions of the Thioxanthene Ring System

The synthesis and functionalization of the 9H-thioxanthene core, a significant heterocyclic scaffold in medicinal and materials chemistry, are achieved through various strategic intramolecular and intermolecular reactions. nih.gov These methods provide access to a wide array of substituted thioxanthene derivatives. Key approaches include acid-catalyzed ring closures, nucleophilic substitution on the aromatic rings, and the use of organometallic reagents to build and functionalize the tricyclic system. acs.org

Intramolecular Friedel–Crafts Alkylation for Ring Closure

A highly effective method for constructing the thioxanthene skeleton is through intramolecular Friedel–Crafts alkylation (FCA). researchgate.net This reaction typically involves the cyclization of a precursor molecule, such as a substituted diarylcarbinol, under acidic conditions to form the central thiopyran ring. nih.govacs.org

Recent research has focused on developing milder and more efficient catalytic systems for this transformation, moving away from corrosive classical Friedel-Crafts catalysts. researchgate.netnih.gov Organocatalysis, particularly using Brønsted acids, has emerged as a powerful alternative. acs.org For instance, trifluoroacetic acid (TFA) has been identified as an excellent catalyst for the intramolecular FCA of secondary alcohols to synthesize novel 9-aryl/alkyl thioxanthene derivatives. nih.govnih.gov This method offers high yields under mild conditions, such as stirring at room temperature in a solvent like dichloromethane (B109758) (DCM). acs.org

The process begins with the synthesis of suitable starting materials, often functionalized secondary alcohols, which are prepared to facilitate the ring closure. nih.gov These alcohols are then subjected to the optimized intramolecular FCA conditions to yield the desired thioxanthene products. acs.org This organocatalytic approach is advantageous as it avoids the use of expensive and corrosive transition metals or harsh Lewis acids. acs.orgacs.org The reaction tolerates a variety of functional groups on the aryl and alkyl substituents, allowing for the synthesis of a diverse library of thioxanthene compounds. nih.govacs.org

Table 1: Organocatalytic Intramolecular Friedel-Crafts Alkylation of Halogen-Substituted Secondary Aryl Alcohols (1a) to Thioxanthenes acs.org

| Entry | Catalyst | Solvent | Time (h) | Yield (%) |

|---|---|---|---|---|

| 1 | TFA | DCM | 1 | 95 |

| 2 | p-TSA | DCM | 24 | 35 |

| 3 | DPP | DCM | 24 | - |

| 4 | NTPA | DCM | 24 | - |

| 5 | TFA | Toluene (B28343) | 3 | 75 |

| 6 | TFA | THF | 24 | - |

| 7 | TFA | CH3CN | 24 | - |

TFA: Trifluoroacetic acid, p-TSA: p-Toluenesulfonic acid, DPP: Diphenyl hydrogen phosphate, NTPA: N-triflylphosphoramide, DCM: Dichloromethane, THF: Tetrahydrofuran (B95107).

Nucleophilic Aromatic Substitution (SNAr) Reactions

Nucleophilic aromatic substitution (SNAr) is a crucial reaction for preparing the precursors required for the synthesis of thioxanthene derivatives. acs.org In the context of thioxanthene synthesis, SNAr reactions are often the first step in a multi-step sequence, creating the necessary thioether linkage that allows for subsequent intramolecular cyclization. nih.govresearchgate.net

The SNAr mechanism involves the attack of a nucleophile on an aromatic ring that is activated by electron-withdrawing groups positioned ortho or para to a suitable leaving group, such as a halide. wikipedia.org A common strategy for synthesizing thioxanthene precursors involves the SNAr reaction of a thiophenol compound with an activated aryl halide, like 2-fluorobenzaldehyde. nih.govacs.org The fluorine atom serves as an excellent leaving group, and the aldehyde group helps activate the ring for nucleophilic attack. This initial substitution reaction forms a diaryl thioether, which possesses the correct arrangement of atoms to undergo a subsequent ring-closing reaction, such as the Friedel-Crafts alkylation discussed previously. acs.org

Grignard Reagent Additions and Subsequent Cyclization

The addition of Grignard reagents to carbonyl compounds is another important pathway for accessing thioxanthene frameworks. nih.govacs.org This strategy is often employed as a key step in a two-step sequence that culminates in an intramolecular cyclization to form the thioxanthene ring system. acs.org

Typically, the synthesis begins with a diaryl thioether containing a carbonyl group, such as an aldehyde or a ketone. acs.orgacs.org A Grignard reagent (R-MgX) is then added to this carbonyl group. This nucleophilic addition converts the carbonyl into a secondary or tertiary alcohol, depending on the nature of the carbonyl compound. acs.org This newly formed alcohol is the direct precursor for the subsequent cyclization step. nih.gov

The final ring closure is generally achieved through an acid-catalyzed dehydration and intramolecular Friedel-Crafts alkylation, as described in section 3.4.1. acs.orgacs.org The alcohol is protonated by the acid, which then leaves as a water molecule to generate a carbocation. This electrophilic carbocation is then attacked by the adjacent electron-rich aromatic ring, closing the central thiopyran ring and forming the thioxanthene structure. researchgate.net This combination of a Grignard reaction followed by cyclization provides a versatile and powerful method for introducing a wide variety of alkyl or aryl substituents at the 9-position of the thioxanthene ring, dictated by the choice of the Grignard reagent. acs.org

Structural Characterization and Elucidation of 9h Thioxanthene 9 Thione Compounds

Spectroscopic Analysis Techniques

Vibrational Spectroscopy (Fourier Transform Infrared Spectroscopy, Infrared)

Vibrational spectroscopy, encompassing Fourier Transform Infrared (FTIR) and Infrared (IR) spectroscopy, is a fundamental tool for identifying the functional groups and characterizing the bonding within 9H-thioxanthene-9-thione and related molecules. libretexts.org The absorption of infrared radiation excites molecules, causing specific bonds to vibrate at characteristic frequencies. libretexts.org

The IR spectra of thiones, including this compound, are distinguished by the C=S stretching vibration. This absorption typically appears in the region of 1250-1020 cm⁻¹, a lower frequency range compared to the C=O stretching of ketones, due to the larger mass of the sulfur atom. For instance, in imidazolidine-2-thione, the C=S group shows typical absorptions below 600 cm⁻¹. rsc.org Studies on benzimidazoline-2-thiones reveal strong bands near 1200 cm⁻¹ and 1500 cm⁻¹, which are associated with the thioamide system. rsc.org The precise position of the C=S stretching band can be influenced by the surrounding molecular structure and any intermolecular interactions.

For comparison, the related compound Thioxanthen-9-one (B50317) 10,10-dioxide has been analyzed using FTIR with a KBr wafer, providing a reference for the vibrational modes of a similar tricyclic system with a different sulfur oxidation state. nih.gov

Table 1: Characteristic Infrared Absorption Frequencies

| Functional Group | Absorption Range (cm⁻¹) | Vibration Type |

|---|---|---|

| Aromatic C-H | > 3000 | Stretching |

| Aromatic C=C | 1600-1450 | Stretching |

Nuclear Magnetic Resonance Spectroscopy (¹H NMR, ¹³C NMR, ¹⁹F NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for elucidating the detailed molecular structure of this compound and its derivatives in solution.

¹H NMR Spectroscopy: The ¹H NMR spectrum provides information about the chemical environment of the hydrogen atoms. For the parent 9H-thioxanthene, the protons at the 9-position typically appear as a singlet around δ 3.86 ppm. tandfonline.com The aromatic protons of the thioxanthene (B1196266) core resonate in the downfield region, typically between δ 7.0 and 8.5 ppm, with their specific chemical shifts and coupling patterns being highly sensitive to the substitution pattern on the aromatic rings. tandfonline.comresearchgate.net For example, in 2-chloro-4-methylthioxanthene, the aromatic protons appear in the range of δ 7.03–7.62 ppm. tandfonline.com

¹³C NMR Spectroscopy: The ¹³C NMR spectrum reveals the chemical environment of the carbon atoms. The most characteristic signal in the ¹³C NMR spectrum of this compound is that of the thiocarbonyl carbon (C=S). This carbon is significantly deshielded and its resonance appears at a very low field, often exceeding δ 200 ppm. For comparison, the carbonyl carbon in thioxanthen-9-one resonates at a lower chemical shift. The aromatic carbons of the thioxanthene skeleton typically appear in the range of δ 120-145 ppm.

¹⁹F NMR Spectroscopy: For derivatives of this compound that contain fluorine atoms, ¹⁹F NMR spectroscopy is a powerful tool for structural confirmation. The chemical shifts in ¹⁹F NMR are highly sensitive to the electronic environment, providing valuable information about the position and nature of fluorine substituents.

Table 2: Representative ¹H NMR Data for Thioxanthene Derivatives

| Compound | Solvent | Chemical Shift (δ, ppm) and Multiplicity |

|---|---|---|

| Thioxanthene | CDCl₃ | 3.86 (s, 2H, 9-H), 7.12–7.20 (m, 2H, 2-H, 7-H), 7.20–7.22 (m, 2H, 3-H, 6-H), 7.32 (dd, 2H, 4-H, 5-H), 7.44 (dd, 2H, 1-H, 8-H) tandfonline.com |

| 2-Propoxythioxanthene | CDCl₃ | 1.14 (t, 3H), 1.41–1.48 (m, 2H), 4.03 (t, 2H), 4.09 (s, 2H, 9-H), 7.18–7.48 (m, 7H, aromatic) tandfonline.com |

Mass Spectrometry (e.g., Electron Ionization Mass Spectrometry)

Mass spectrometry (MS) is a crucial analytical technique for determining the molecular weight and elemental composition of this compound. Electron Ionization (EI) is a common method used for this purpose. aip.org

In EI-MS, the molecule is bombarded with high-energy electrons, leading to the formation of a molecular ion (M⁺˙) and various fragment ions. The mass-to-charge ratio (m/z) of the molecular ion provides the molecular weight of the compound. For this compound (C₁₃H₈S₂), the expected molecular weight is approximately 228.33 g/mol . chemspider.com

The fragmentation pattern observed in the mass spectrum provides valuable structural information. Under EI conditions, 9H-thioxanthene is known to produce a prominent molecular ion peak and a significant [M-H]⁺ ion. aip.org The fragmentation of this compound is expected to involve the loss of sulfur-containing fragments and cleavage of the tricyclic system. For instance, the mass spectrum of the related compound 2-isopropyl-9H-thioxanthen-9-one shows a characteristic fragmentation pattern that helps in its identification. nist.govmzcloud.org Analysis of the isotopic pattern, particularly for sulfur (³⁴S isotope), can further confirm the presence of sulfur atoms in the molecule.

Table 3: Key Ions in the Mass Spectrum of Thioxanthen-9-one

| Compound | m/z of Molecular Ion (M⁺˙) | Key Fragment Ions (m/z) |

|---|

Electron Paramagnetic Resonance (EPR) Spectroscopy for Paramagnetic Species

Electron Paramagnetic Resonance (EPR) spectroscopy is a specialized technique used to study molecules with unpaired electrons, such as radical ions. researchgate.net While this compound itself is a diamagnetic molecule, its radical anion can be generated, for example, through electrochemical reduction. researchgate.net

The EPR spectrum of the this compound radical anion would provide information about the distribution of the unpaired electron spin density across the molecule. The interaction of the unpaired electron with magnetic nuclei (like ¹H) leads to hyperfine splitting, which is observed in the EPR spectrum. The magnitude of the hyperfine coupling constants is proportional to the spin density at the respective nuclei. These experimental data, often complemented by DFT calculations, allow for a detailed mapping of the electronic structure of the radical species. researchgate.net For example, EPR studies on the radical cation of a 9-[2-(1,3-dithiol-2-ylidene)ethylidene]thioxanthene derivative have been used to characterize its electronic structure. researchgate.net

Muon Spin Rotation (µSR) Spectroscopy

Muon Spin Rotation (µSR) spectroscopy is a highly sensitive technique that probes the local magnetic environment in a material by implanting spin-polarized positive muons (µ⁺). muonsources.org The muon acts as a light isotope of the proton and can form a muonium atom (Mu = [µ⁺e⁻]), which is a light analog of the hydrogen atom. titech.ac.jpresearchgate.netnih.gov

In the context of this compound, µSR can be used to study the formation of muoniated radicals. Muonium can add to the unsaturated thiocarbonyl group (C=S), creating a paramagnetic species. titech.ac.jp The µSR technique is similar to NMR and EPR and allows for the characterization of these transient radicals. researchgate.netresearchgate.net

A key parameter obtained from µSR experiments is the muon-electron hyperfine coupling constant (Aµ). researchgate.net This constant measures the strength of the interaction between the muon's spin and the unpaired electron's spin in the muoniated radical. stfc.ac.uk The magnitude of Aµ is highly sensitive to the structure and dynamics of the radical, providing detailed information about the site of muonium addition and the distribution of the unpaired electron. researchgate.netstfc.ac.uk

In studies of xanthene-9-thione (B87157) and thioxanthene-9-thione, transverse-field µSR (TF-µSR) experiments have shown that muonium adds to the thiocarbonyl group. researchgate.netoup.com The observed Aµ values were significantly larger compared to that of muoniated thiobenzophenone (B74592), highlighting the crucial role of the bridging chalcogen atom in promoting the overlap between the S-Mu bond orbital and the radical p orbital. researchgate.netoup.com Computational studies, such as ab initio path integral molecular dynamics (PIMD) simulations, are often employed to complement the experimental µSR data and to account for the quantum effects associated with the light mass of the muon. researchgate.net These simulations have shown that quantum effects can significantly increase the calculated hyperfine coupling constant, improving the agreement with experimental values. researchgate.net

Table 4: Mentioned Compounds

| Compound Name |

|---|

| This compound |

| 9H-thioxanthene |

| Thioxanthen-9-one |

| Imidazolidine-2-thione |

| Benzimidazoline-2-thiones |

| Thiazolidine-2-thione |

| Pyrimidine-2-thione |

| Thioxanthen-9-one 10,10-dioxide |

| 2-Chloro-4-methylthioxanthene |

| 2-Propoxythioxanthene |

| 2-isopropyl-9H-thioxanthen-9-one |

| 9-[2-(1,3-dithiol-2-ylidene)ethylidene]thioxanthene |

| Xanthene-9-thione |

| Thiobenzophenone |

| 1-chloro-4-propoxy-9H-thioxanthen-9-one |

| 2-methyl-9H-thioxanthene-9-one |

| 2-methyl-9H-thioxanthene-9-one S,S-dioxide |

| 1H-Thioxanthene-1,4,9-trione |

| 3-Methyl-1H-thioxanthene-1,4,9-trione |

| 1,4-dihydroxy-9H-thioxanthen-9-ones |

| 2-chlorothioxanthen-9-one |

| Tributylstannyloxythioxanthene |

| 2-Methoxy-9H-xanthene-9-thione |

| 2,7-dibromospiro[fluorene-9,9'-thioxanthene] 10',10'-dioxide |

X-ray Crystallography for Precise Molecular and Supramolecular Structures

X-ray crystallography is a powerful technique for determining the precise three-dimensional arrangement of atoms within a crystal, providing valuable data on bond lengths, angles, and conformations. dectris.comrsc.org While specific crystallographic data for this compound is not extensively detailed in the provided research, analysis of its derivatives offers significant understanding of the core thioxanthene structure.

The tricyclic thioxanthene framework is not planar. Studies on derivatives, such as chlorprothixene (B1288), show that the central thioxanthene ring typically adopts a distorted boat conformation. This non-planar structure is a key characteristic of the thioxanthene family.

The arrangement of molecules in the solid state, or supramolecular structure, is governed by intermolecular interactions. In thioxanthene derivatives, crystal packing is often stabilized by forces such as hydrogen bonds and π-stacking interactions between the aromatic rings of adjacent molecules. For instance, the crystal structure of thioxanthen-9-one-10,10-dioxide, a related compound, has been identified in a monoclinic system with space group C2/c. researchgate.net The analysis of reaction products involving this compound also contributes to understanding its reactivity and the stereochemistry of the resulting compounds. uzh.ch

Spectroelectrochemical Investigations

Spectroelectrochemistry combines electrochemical methods with spectroscopy to study the spectral changes of a compound as it undergoes oxidation or reduction. This technique provides information about the electronic properties of the generated radical ions and other intermediates. nih.gov

Electrochemical Reduction Potentials of Related Compounds

The electrochemical reduction of thioxanthene derivatives has been a subject of detailed investigation, revealing the formation of various charged species. These studies are crucial for applications in organic electronics, where the reduction potentials of components are a determining factor. rsc.orgresearchgate.net

The process often involves sequential electron transfers. For example, the electrochemical reduction of 1H-thioxanthene-1,4,9-trione and its 3-methyl derivative is a three-stage process that begins with the formation of a long-lived radical anion, followed by the generation of an unstable dianion at the second stage. researchgate.netresearcher.life In some cases, these dianions can participate in further chemical reactions, such as protonation. researchgate.net

The electrochemical properties are highly dependent on the molecular structure and the substituents present on the thioxanthene core. The table below summarizes the electrochemical reduction behavior of compounds related to this compound.

| Compound | Key Findings | Reference(s) |

| 2-Methyl-9H-thioxanthene-9-one | Electrochemical reduction leads to the formation of a persistent radical anion. | rsc.orgresearchgate.net |

| 2-Methyl-9H-thioxanthene-9-one S,S-dioxide | Reduction forms a persistent radical anion and a dianion. | rsc.orgresearchgate.net |

| 1H-Thioxanthene-1,4,9-trione | Undergoes a three-stage reduction, forming a long-lived radical anion and then an unstable dianion. | researchgate.netresearcher.life |

| 3-Methyl-1H-thioxanthene-1,4,9-trione | Exhibits a similar three-stage reduction process to its unsubstituted congener. | researchgate.netresearcher.life |

This table is based on interactive data from the text.

Electronic Absorption Spectra of Molecular Ions in UV-Vis-NIR Regions

The molecular ions generated during the electrochemical reduction of thioxanthene compounds possess distinct electronic absorption spectra, often with strong bands in the ultraviolet (UV), visible (Vis), and near-infrared (NIR) regions. researchgate.net These spectral features are characteristic of the electronic structure of the radical anions and dianions.

Spectroelectrochemical studies on 2-methyl-9H-thioxanthene-9-one and its S,S-dioxide have shown that their respective anions have strong absorptions across the UV-Vis-NIR spectrum. rsc.org The analysis of these spectra, often aided by theoretical calculations like time-dependent DFT, allows for the interpretation of the electronic transitions. rsc.orgresearchgate.net An interesting observation is that the most intense electronic transitions for the dianion of 2-methyl-9H-thioxanthene-9-one S,S-dioxide exhibit a hypsochromic (blue) shift when compared to the transitions of the corresponding radical anion. rsc.org The study of these spectra is essential for understanding the electrochromic behavior of materials based on these compounds. rsc.orgresearchgate.net

The table below details the observed spectral regions for the molecular ions of related thioxanthene compounds.

| Compound/Ion | Spectral Region of Absorption | Key Spectral Features | Reference(s) |

| Radical Anion of 2-Methyl-9H-thioxanthene-9-one | UV-Vis-NIR | Strong absorption bands. | rsc.orgresearchgate.net |

| Radical Anion of 2-Methyl-9H-thioxanthene-9-one S,S-dioxide | UV-Vis-NIR | Strong absorption bands. | rsc.orgresearchgate.net |

| Dianion of 2-Methyl-9H-thioxanthene-9-one S,S-dioxide | Visible | Intense transitions are hypsochromically shifted compared to the radical anion. | rsc.org |

This table is based on interactive data from the text.

Computational Chemistry and Theoretical Investigations of 9h Thioxanthene 9 Thione

Electronic Structure Calculations (Density Functional Theory, DFT)

Density Functional Theory has proven to be a powerful tool for investigating the nuanced electronic characteristics of 9H-thioxanthene-9-thione. These calculations provide a foundational understanding of the molecule's geometry, orbital energies, and reactive sites.

Geometry Optimization and Conformational Analysis

The initial step in the computational analysis of this compound involves the optimization of its molecular geometry. Using DFT methods, such as the B3LYP functional with a 6-31G(d) or similar basis set, the most stable three-dimensional arrangement of the atoms is determined. rsc.orgsemanticscholar.org The thioxanthene (B1196266) core of the molecule is not perfectly planar. The central six-membered ring containing the two sulfur atoms adopts a boat-like conformation. researchgate.net This non-planar structure is a key determinant of its molecular properties.

Conformational analysis of related thioxanthene derivatives has shown that the molecule can exist in different conformations, such as up-down and up-up forms, which can influence its crystalline polymorphism and photophysical properties. rsc.org For this compound, theoretical calculations help in identifying the ground-state conformation and the energy barriers between different conformational isomers. acs.orgmdpi.com These studies often employ a combination of molecular mechanics and DFT to explore the potential energy surface and identify low-energy conformers. mdpi.com

Frontier Molecular Orbital Analysis (HOMO-LUMO)

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding the electronic behavior and reactivity of a molecule. mdpi.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter that indicates the molecule's kinetic stability and chemical reactivity. mdpi.com A smaller gap generally suggests higher reactivity. mdpi.com

| Computational Parameter | Description | Significance |

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital. | Relates to the ionization potential and the ability to donate an electron. |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital. | Relates to the electron affinity and the ability to accept an electron. |

| HOMO-LUMO Gap | The energy difference between the LUMO and HOMO. | Indicates chemical reactivity, kinetic stability, and the energy of the lowest electronic excitation. researchgate.net |

This table presents the key parameters derived from Frontier Molecular Orbital analysis and their significance in understanding the chemical properties of a molecule.

Molecular Electrostatic Potential Surface Analysis

Molecular Electrostatic Potential (MEP) surface analysis is a valuable computational method used to visualize the charge distribution of a molecule and predict its reactivity towards electrophilic and nucleophilic reagents. wolfram.com The MEP map illustrates the electrostatic potential on the electron density surface, with different colors representing regions of varying potential. wolfram.comresearchgate.net

For this compound, the MEP surface would show negative potential (typically colored red) around the exocyclic sulfur atom of the thione group, indicating a region of high electron density and a likely site for electrophilic attack. The hydrogen atoms of the aromatic rings would exhibit a positive potential (colored blue), marking them as potential sites for nucleophilic interactions. The aromatic rings themselves would show a gradient of potential, reflecting the delocalized π-electron system. researchgate.netyoutube.com This analysis is crucial for understanding non-covalent interactions and the initial steps of chemical reactions. nih.gov

Time-Dependent DFT (TD-DFT) for Excited State Properties

To understand the photophysical properties of this compound, such as its absorption of light, Time-Dependent Density Functional Theory (TD-DFT) is employed. rsc.orgresearchgate.netresearchgate.net This method allows for the calculation of electronic excitation energies and oscillator strengths, which correspond to the absorption maxima and intensities observed in experimental UV-Vis spectra. rsc.orgresearchgate.net

| Transition Type | Description | Calculated Wavelength (nm) Range (Representative) |

| n-π | Excitation of a non-bonding electron to an anti-bonding π orbital. | ~395 |

| π-π | Excitation of a π electron to an anti-bonding π orbital. | ~249-312 |

This table provides representative data for the types of electronic transitions and their predicted absorption wavelengths for thioxanthene derivatives based on TD-DFT calculations. rsc.org

Spin Distribution and Redox Potential Interplay

The interplay between spin distribution and redox potential is particularly relevant when considering the radical ions of this compound. Upon one-electron reduction, a radical anion is formed. Computational studies, particularly those on related muoniated xanthene-thione molecules, have shown that the unpaired electron (spin density) is delocalized across the molecule. researchgate.net In the case of the hydrogenated 9H-xanthene-9-thione radical, spin density is transferred from the thione moiety to the hydrogen atom. researchgate.net A similar delocalization is expected for the this compound radical anion, which stabilizes the species. arxiv.orgnih.gov

DFT calculations are also utilized to predict the redox potentials of molecules. rsc.orgmdpi.com By calculating the Gibbs free energy change for the electron transfer reaction, the reduction potential can be estimated. rsc.org The calculated potential is influenced by the electronic structure and the stability of the resulting radical anion. The delocalization of the spin density in the radical anion, as revealed by spin density calculations, is a key factor that contributes to a more favorable (less negative) reduction potential. Spectroelectrochemical studies on related 2-methyl-9H-thioxanthene-9-one have successfully used DFT to interpret the electronic absorption spectra of its radical anion and dianion. researchgate.netrsc.org

Reaction Mechanism Elucidation

Theoretical investigations play a crucial role in elucidating the mechanisms of reactions involving this compound. Computational chemistry allows for the mapping of reaction pathways, the characterization of transition states, and the calculation of activation energies, providing a detailed picture of how a reaction proceeds.

One example is the study of cycloaddition reactions. The reaction of this compound with dimethyl diazomalonate in the presence of a rhodium catalyst has been investigated theoretically. researchgate.netuzh.ch The proposed mechanism involves the formation of an intermediate thiocarbonyl ylide, which is generated by the addition of a carbenoid species to the sulfur atom of the thione group. researchgate.netuzh.ch This intermediate can then undergo further reactions, such as a 1,3-dipolar cycloaddition, to form various products. researchgate.netuzh.ch Computational studies can model the energies of the intermediates and transition states along this reaction coordinate, helping to determine the most favorable pathway and explain the observed product distribution. mdpi.comsioc-journal.cn

Transition State Characterization

Computational studies, particularly those employing Density Functional Theory (DFT), have been instrumental in elucidating the reaction mechanisms involving thioketones like this compound. These investigations focus on characterizing the transition states (TS) of reactions, which are critical for understanding reaction kinetics and selectivity.

For instance, in hetero-Diels-Alder reactions where thioketones act as dienophiles, DFT calculations have revealed that the mechanism can deviate from a classic concerted pathway. mdpi.com Advanced computational models show that for many thioketones, the (4+2) cycloadditions proceed through highly unsymmetrical transition states. mdpi.comresearchgate.net The degree of asynchronicity in the transition state, meaning the extent to which the new chemical bonds are formed at different rates, is a key feature. In these unsymmetrical transition states, the distance between the carbon of the thiocarbonyl group and the sulfur atom (C-S) is often significantly shorter than the distance between the nitrogen and carbon atoms (N-C) in reactions with azoalkenes, indicating a highly asynchronous bond formation process. mdpi.com For hypothetical alternative reaction pathways, such as those leading to regioisomeric 1,2,3-thiadiazine derivatives, DFT calculations have predicted more symmetric transition states but with considerably higher energies, explaining why these pathways are not experimentally observed. mdpi.comresearchgate.net

In the context of the Barton-Kellogg olefination, a reaction used to synthesize alkenes from thioketones, theoretical studies have identified the rate-determining step through transition state analysis. For a model reaction, the desulfurization of the intermediate episulfide by a phosphine (B1218219) was found to be the rate-determining step. rsc.org Topological analysis of the electron localization function (ELF) for this transition state indicates a concerted but slightly asynchronous process. rsc.org Such detailed characterizations of transition states are crucial for optimizing reaction conditions and predicting product outcomes.

Solvation Effects on Reaction Pathways

The surrounding solvent can significantly influence the kinetics, selectivity, and even the mechanism of a chemical reaction. Computational models, particularly those incorporating implicit or explicit solvent molecules, are used to investigate these effects on the reaction pathways of thioketones.

DFT studies on Diels-Alder reactions have shown that solvents can alter reaction rates and selectivity. mdpi.comresearchgate.net For some cycloadditions, reaction rates are computationally found to be higher in non-polar solvents like toluene (B28343), while selectivity is enhanced in more polar solvents such as acetone (B3395972). mdpi.comresearchgate.net This is often because polar solvents can differentially stabilize the polar transition state compared to the reactants, thereby altering the activation barrier. rsc.org For the retro-Diels-Alder reaction of 2-pyrones, activation barriers were calculated to decrease as solvent polarity increased (vapor-phase > n-hexane > benzene (B151609) > acetone > methanol (B129727) > water) due to the stabilization of the polar transition state. rsc.org

In the context of the Barton-Kellogg olefination, experimental and computational studies have noted a strong solvent effect. nih.gov For certain catalyst-controlled versions of this reaction, toluene was identified as the ideal solvent, with other solvents like dichloromethane (B109758) (CH₂Cl₂) or tetrahydrofuran (B95107) (THF) resulting in lower diastereomeric and enantiomeric ratios. nih.gov Increasing solvent polarity has also been shown to reduce the efficiency of the olefination process in some cases. acs.org For ferrocenyl thioketones, computational studies indicate that low-polarity solvents like toluene, chloroform, and THF have a relatively small effect on the conformational preferences of the molecules. researchgate.net The ability of a solvent to participate in hydrogen bonding can also promote specific reaction patterns by stabilizing certain intermediates or transition states. frontiersin.org

Advanced Molecular Dynamics Simulations

Path Integral Molecular Dynamics (PIMD) for Quantum Effects

Path Integral Molecular Dynamics (PIMD) is a powerful computational technique that allows for the inclusion of nuclear quantum effects, such as zero-point energy (ZPE) and tunneling, which are often neglected in classical molecular dynamics. researchgate.netnumberanalytics.com This method is particularly important for systems containing light atoms, like hydrogen. The PIMD framework is based on the Feynman path integral formulation of quantum mechanics, which maps a single quantum particle to a classical ring polymer, allowing for the simulation of quantum statistical mechanics. numberanalytics.comarxiv.org

An ab initio PIMD simulation was performed on muoniated 9H-xanthene-9-thione (μXT), a radical species where a positive muon (Mu) is attached to the sulfur atom. researchgate.net A muon is a light particle, making quantum effects particularly pronounced. The study found that quantum effects significantly increased the calculated hyperfine coupling constant (HFCC), bringing it into better agreement with experimental values. researchgate.net The PIMD simulation revealed that the bond length between the muon and the sulfur atom is longer than the corresponding hydrogen-sulfur bond in hydrogenated 9H-xanthene-9-thione (HXT). researchgate.net This bond elongation, a direct consequence of quantum delocalization, leads to greater spin density transfer to the muon. Furthermore, the simulation showed that the S-Mu bond preferentially adopts a structure perpendicular to the molecular plane, maximizing the interaction with the singly occupied molecular orbital (SOMO). researchgate.net These structural changes, driven by quantum effects, are crucial for accurately predicting the molecule's electronic properties.

Correlation of Computational Predictions with Experimental Spectroscopic Data

A critical validation of computational models is their ability to reproduce and interpret experimental spectroscopic data. For this compound and its derivatives, various computational methods have been successfully correlated with experimental NMR, UV-Vis, and other spectroscopic techniques.

In the PIMD study of muoniated 9H-xanthene-9-thione, the inclusion of quantum effects qualitatively improved the calculated hyperfine coupling constant (HFCC) value compared to the experimental one, demonstrating the predictive power of advanced computational methods. researchgate.net

Time-dependent DFT (TD-DFT) calculations have been effectively used to interpret the electronic absorption spectra of molecular ions derived from thioxanthene derivatives. rsc.orgresearchgate.net In a study on 2-methyl-9H-thioxanthene-9-one, the electrochemical reduction products (radical anion and dianion) were characterized by 3D spectroelectrochemistry. rsc.orgresearchgate.net The TD-DFT calculations successfully interpreted the observed UV-VIS-NIR absorption spectra of the neutral molecule and its negative ions. The calculations predicted that the most intense electronic transitions for the dianion would be hypsochromically shifted (shifted to a shorter wavelength) and have a much higher oscillator strength compared to the radical anion, a prediction that was confirmed experimentally. rsc.orgresearchgate.net

The table below shows a comparison of calculated and experimental data for a thioxanthene derivative.

Table: Comparison of Calculated vs. Experimental Absorption Maxima (λmax) for the Radical Anion and Dianion of 2-Methyl-9H-thioxanthene-9-one S,S-dioxide

| Species | Experimental λmax (nm) | Calculated λmax (nm) | Oscillator Strength (f) | Reference |

| Radical Anion | 794 | 827 | 0.22 | rsc.org |

| Dianion | 585 | 598 | 0.82 | rsc.org |

Additionally, semiempirical methods like PM3 have been used alongside dynamic NMR (DNMR) studies to investigate the conformational dynamics of overcrowded alkenes derived from thioxanthenes, correlating calculated energy barriers with experimentally determined values. rsc.org

Stereochemical Investigations

Computational methods are essential for investigating the complex stereochemistry of molecules derived from this compound, particularly for sterically overcrowded alkenes that exhibit unique forms of chirality and dynamic behavior.

The Barton-Kellogg reaction involving this compound is a key method for synthesizing overcrowded alkenes, which can exist as stable, separable atropisomers (isomers arising from hindered rotation around a single bond). rug.nlinstras.com The stereodynamics of these molecules, such as the energy barriers to rotation and isomerization, have been probed computationally.

In one study, derivatives of 9-(2',3'-dihydro-1'H-naphtho[2,1-b]thiopyran-1'-ylidene)-9H-thioxanthene were synthesized, and their rotational barriers were investigated using dynamic NMR (DNMR) spectroscopy. instras.com Molecular mechanics and semiempirical calculations were performed to support the experimental findings. Unexpectedly, the trans isomer was found to have a slightly higher rotational barrier than the cis isomer. Analysis of the calculated transition state structures explained this phenomenon, showing that in the trans transition state, a methyl group becomes sterically entangled, raising the energy barrier. instras.com

Table: Calculated and Experimental Rotational Barriers (ΔG‡) in kcal/mol

| Isomer | Method | ΔG‡ (kcal/mol) | Reference |

| cis-1a | EXSY NMR (303 K) | 19.0 ± 0.2 | instras.com |

| trans-1b | EXSY NMR (303 K) | 19.7 ± 0.2 | instras.com |

| cis-1a | AM1 | 18.9 | instras.com |

| trans-1b | AM1 | 20.1 | instras.com |

In a related study on the fluorenylidenechalcoxanthene series, which includes a thioxanthene derivative, semiempirical PM3 calculations were used to determine the most stable conformations. rsc.org These calculations, combined with X-ray analysis and NMR spectroscopy, provided a detailed picture of the molecules' folded conformations and the energy barriers associated with conformational inversion and E,Z-isomerization. rsc.org These investigations demonstrate how computational chemistry provides indispensable insights into the structure and dynamic stereochemical properties of these complex molecules.

Prediction of Racemization Barriers and Chiral Stability

Axial chirality arises from hindered rotation around a single bond, leading to stable, non-superimposable mirror-image stereoisomers known as atropisomers. In derivatives of this compound, the introduction of bulky substituents can create such chiral axes. Computational methods are crucial for predicting the rotational energy barrier (racemization barrier) that determines the stability of these atropisomers.

The racemization barrier is the energy required to overcome the steric hindrance and interconvert the enantiomers. DFT calculations are widely employed to model this process. By mapping the potential energy surface along the rotational coordinate, the transition state for rotation can be identified, and its energy relative to the ground state determines the racemization barrier (ΔG‡). A higher barrier indicates greater chiral stability, meaning the enantiomers are less likely to interconvert at a given temperature.

For a molecule to be considered chirally stable at room temperature, a racemization barrier of approximately 20-23 kcal/mol is generally required. While specific computational studies on the racemization of substituted this compound are not abundant in the literature, research on structurally related overcrowded ethylenes provides valuable insights. For instance, the racemization barrier for 2-methyl-9H-thioxanthene-9-(9H-thioxanthen-9-ylidene) has been reported to be 27.4 kcal/mol, indicating high chiral stability. researchgate.net Computational studies on similar systems, such as helicenes, have demonstrated the reliability of DFT methods in predicting these barriers. researchgate.net

The stability of chiral systems is a key factor in their potential applications in areas like chiral catalysis and materials science. Theoretical calculations can guide the design of new this compound derivatives with tailored chiral properties by predicting how different substituents will affect the racemization barrier.

Table 1: Factors Influencing Predicted Racemization Barriers

| Factor | Description | Impact on Racemization Barrier |

| Steric Hindrance | The size of the substituents near the chiral axis. | Larger substituents generally lead to higher barriers. |

| Bond Lengths/Angles | The geometry of the molecule around the rotational axis. | Variations can alter the degree of steric clash during rotation. |

| Electronic Effects | The electronic nature of the substituents. | Can influence bond strengths and rotational energetics. |

| Temperature | The thermal energy available to overcome the barrier. | Higher temperatures increase the rate of racemization. |

Analysis of Axially Chiral Systems

The analysis of axially chiral systems using computational methods involves more than just calculating racemization barriers. It also includes determining the absolute configuration (P or M) and understanding the chiroptical properties, such as circular dichroism (CD) and vibrational circular dichroism (VCD).

DFT calculations can predict the three-dimensional structure of each enantiomer. The absolute configuration is assigned based on the Cahn-Ingold-Prelog priority rules, adapted for axial chirality, which defines the sense of twist as either P (plus) or M (minus). nih.gov

Furthermore, TD-DFT calculations are essential for simulating CD and VCD spectra. By comparing the computationally predicted spectra with experimental data, the absolute configuration of a newly synthesized chiral molecule can be confidently assigned. This is a powerful technique, especially when crystallographic methods are not feasible. Studies on various axially chiral molecules, including biaryls and molecular motors incorporating thioxanthene units, have successfully used this approach. acs.orgunibo.it

The analysis of frontier molecular orbitals (HOMO and LUMO) in these chiral systems can also reveal how the chirality influences the electronic properties of the molecule. This is particularly relevant for applications in electronics and photonics, where the spatial distribution of these orbitals is critical. rsc.org

Table 2: Computational Tools for Analyzing Axially Chiral Systems

| Computational Method | Application | Information Obtained |

| DFT Geometry Optimization | Determination of stable conformations. | 3D structure, bond lengths, dihedral angles. |

| Potential Energy Scan | Calculation of rotational energy profile. | Racemization barrier (ΔG‡), identification of transition states. |

| TD-DFT | Simulation of chiroptical spectra. | Predicted CD and VCD spectra for absolute configuration assignment. |

| Frontier Molecular Orbital (FMO) Analysis | Investigation of electronic structure. | HOMO-LUMO energy gap, spatial distribution of orbitals. |

Prediction and Characterization of Nonlinear Optical (NLO) Properties

Nonlinear optical (NLO) materials are substances whose optical properties change with the intensity of incident light. They are crucial for technologies like optical switching, frequency conversion, and data storage. nih.gov Computational chemistry, particularly DFT, has become an indispensable tool for the prediction and characterization of the NLO properties of organic molecules.

The NLO response of a molecule is primarily described by its hyperpolarizability. The first hyperpolarizability (β) is a measure of the second-order NLO response, while the second hyperpolarizability (γ) describes the third-order response. DFT calculations can provide reliable predictions of these parameters. rsc.orgscielo.org.mx

For a molecule to exhibit a significant second-order NLO response (a large β value), it typically needs to be non-centrosymmetric and possess a large change in dipole moment upon electronic excitation. This is often achieved in donor-π-acceptor (D-π-A) systems, where an electron-donating group is connected to an electron-accepting group through a conjugated π-system. scielo.org.mx The thioxanthene core can act as part of the π-system or be functionalized with donor and acceptor groups to induce NLO properties.

Computational studies on various organic molecules have shown that a small HOMO-LUMO energy gap is often correlated with a large hyperpolarizability. scielo.org.mx The theoretical investigation of this compound and its derivatives would involve:

Optimizing the molecular geometry using DFT.

Calculating the HOMO and LUMO energies to determine the energy gap.

Computing the static and dynamic first (β) and second (γ) hyperpolarizabilities using TD-DFT.

By systematically modifying the structure of this compound with different donor and acceptor substituents, computational screening can identify promising candidates for NLO materials, guiding synthetic efforts towards the most promising targets. While specific NLO calculations for this compound are not readily found, the methodologies are well-established for a wide range of organic chromophores. rsc.orgresearchgate.net

Table 3: Key Parameters in Computational NLO Property Prediction

| Parameter | Symbol | Significance | Computational Method |

| Dipole Moment | μ | Indicates the charge asymmetry of the molecule. | DFT |

| Polarizability | α | Linear response of the electron cloud to an electric field. | DFT |

| First Hyperpolarizability | β | Measure of the second-order NLO response. | TD-DFT |

| Second Hyperpolarizability | γ | Measure of the third-order NLO response. | TD-DFT |

| HOMO-LUMO Gap | ΔE | Energy difference between the highest occupied and lowest unoccupied molecular orbitals; often correlates inversely with NLO response. | DFT |

Photophysical Properties and Optoelectronic Research Applications

Fundamental Light Absorption and Emission Characteristics

The interaction of 9H-thioxanthene-9-thione with light is characterized by its absorption across the UV-Visible-Near Infrared spectrum and its subsequent de-excitation through fluorescence and intersystem crossing.

UV-Vis-NIR Absorption Spectra

The UV-Vis absorption spectra of this compound and its derivatives are key to understanding their electronic transitions. rsc.org Studies on related thioxanthone compounds reveal that they exhibit strong absorption in the UV-Vis-NIR wavelength region. rsc.org For instance, derivatives of 9H-thioxanthen-9-one show distinct absorption bands that are influenced by substituent groups on the thioxanthene (B1196266) core. rsc.org While specific high-resolution spectral data for this compound is not detailed in the provided results, the general behavior of the thioxanthone class suggests significant absorption in the visible and near-visible regions, a crucial property for photosensitization and other optoelectronic applications. nih.govrsc.org

Fluorescence and Quantum Yields

While many thioxanthene derivatives are known for their fluorescent properties, detailed fluorescence and quantum yield data for this compound itself are not extensively covered in the provided search results. nih.govlookchem.com However, studies on analogous compounds offer valuable insights. For example, certain bis(tricyclic) aromatic enes containing thioxanthene moieties exhibit blue-to-green fluorescence in the solid state with good to excellent quantum yields (Φ = 0.45–0.88). nih.gov The fluorescence properties are highly dependent on the molecular structure and the surrounding environment. For instance, the fluorescence of thioxanthone is significantly affected by the protic or aprotic nature of the solvent. nih.gov The determination of absolute fluorescence and phosphorescence quantum yields is a complex process, often requiring specialized instrumentation like an integrating sphere. bjraylight.com

Intersystem Crossing and Triplet State Lifetimes

Intersystem crossing (ISC) is a critical process in the photophysics of thioxanthenes, enabling the population of the triplet excited state. libretexts.org This transition, from a singlet excited state to a triplet excited state, is technically forbidden by spin selection rules but occurs in molecules with significant spin-orbit coupling. libretexts.org The triplet state is paramagnetic and has a significantly longer lifetime than the singlet state, often by a factor of 10⁴. libretexts.org

Research on thioxanthone, a closely related compound, indicates that intersystem crossing to the T1 state is an important deactivation pathway for the excited singlet state. nih.govresearchgate.net The lifetime of the triplet state can be on the order of microseconds or even longer in the absence of quenchers. nih.govacs.org Techniques like fluorescence correlation spectroscopy and antibunching measurements can be used to determine absolute intersystem crossing rates and triplet state lifetimes. arxiv.org Quantum chemical calculations are also employed to understand the mechanisms of intersystem crossing and subsequent triplet state processes. researchgate.net

Photo-Induced Processes and Photochemistry

The absorption of light by this compound can initiate various chemical reactions, including photo-oxidation and the emission of light through chemiluminescence.

Exploration of Photo-Oxidation Mechanisms

The photo-oxidation of thioxanthene derivatives has been a subject of study. 9H-xanthenes and 9H-thioxanthenes can be oxidized to their corresponding xanthones and thioxanthones through photo-oxidation. researchgate.net One method involves using molecular oxygen as the oxidant under visible blue light irradiation in the presence of a metal-free photocatalyst like riboflavin (B1680620) tetraacetate. researchgate.net Another study describes the photosensitized oxygenation of this compound at low temperatures (-78 °C), which results in the quantitative formation of 9H-thioxanthen-9-one. oup.comlookchem.com This process highlights the compound's role as a photosensitizer, capable of absorbing light energy and transferring it to other molecules, in this case, oxygen.

Observation and Analysis of Chemiluminescence

Chemiluminescence, the emission of light from a chemical reaction, has been observed in processes involving this compound. oup.com Specifically, weak chemiluminescence is detected when a solution of this compound, previously irradiated at -78 °C during photosensitized oxygenation, is warmed up. oup.com This emission accompanies the desulfurization of the heterocyclic thioketone. oup.com The observation of chemiluminescence indicates that the photo-oxidation reaction produces an intermediate species in an electronically excited state, which then decays to the ground state by emitting light.

Advanced Materials Science Applications